![molecular formula C₃₀H₂₅BrClNO₄ B1146387 2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester CAS No. 184763-69-7](/img/structure/B1146387.png)
2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₂₅BrClNO₄ and its molecular weight is 578.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Utilization in Drug Synthesis
This chemical compound is used as a key intermediate in the synthesis of the anti-asthma drug, Montelukast. A study by Shafiee, Motamedi, & King (1998) describes the microbial transformation of a related ketone to this compound using Microbacterium campoquemadoensis. This process involves an enzyme that specifically reduces the ketone to the desired hydroxy ester with high enantiomeric excess, showcasing its application in enantioselective synthesis for pharmaceuticals (Shafiee, Motamedi, & King, 1998).
Synthetic Methodology Development
Another aspect of research on this compound relates to the development of novel synthetic methodologies. For instance, Gyul'budagyan, Margaryan, & Durgaryan (1971) worked on creating derivatives of similar compounds, demonstrating the versatility of such chemical structures in synthesizing diverse quinoline derivatives, which are crucial in various pharmacological applications (Gyul'budagyan, Margaryan, & Durgaryan, 1971).
Applications in Radiopharmaceuticals
Kitson et al. (2010) discussed the radiosynthesis of a quinolin-2(1H)-one derivative, showcasing the application of related compounds in the field of radiopharmaceuticals. This work highlights the compound's relevance in developing labeled compounds for medical imaging or therapeutic purposes (Kitson et al., 2010).
Antimicrobial and Anticancer Research
The compound's derivatives have been explored for their antimicrobial and anticancer properties. Bolakatti et al. (2020) synthesized novel hybrids of quinolone that showed significant cytotoxicity against cancer cells and antibacterial activity, indicating the potential of derivatives of this compound in oncology and infection control (Bolakatti et al., 2020).
Properties
IUPAC Name |
methyl 2-[(3S)-3-acetyloxy-1-bromo-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrClNO4/c1-19(34)37-29(18-27(31)25-8-3-4-9-26(25)30(35)36-2)22-7-5-6-20(16-22)10-14-24-15-12-21-11-13-23(32)17-28(21)33-24/h3-17,27,29H,18H2,1-2H3/b14-10+/t27?,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFIKUWWYDDPH-XOYMFCMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(C1=CC=CC=C1C(=O)OC)Br)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(C1=CC=CC=C1C(=O)OC)Br)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

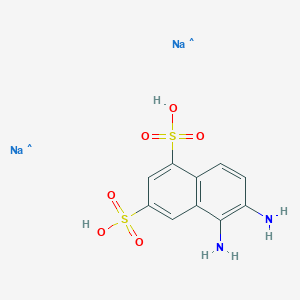
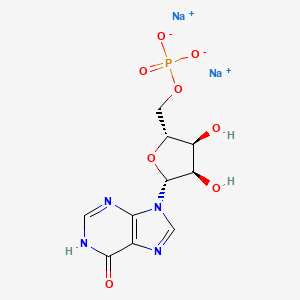
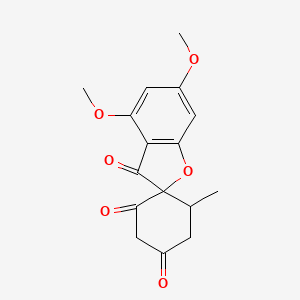
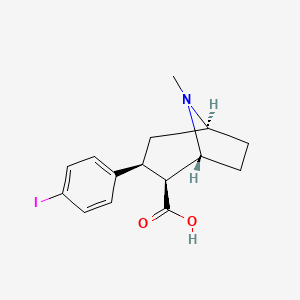

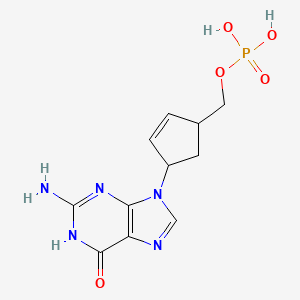
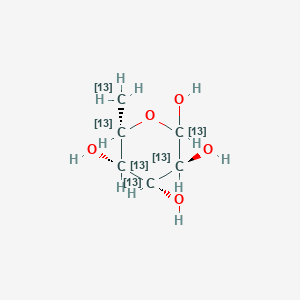

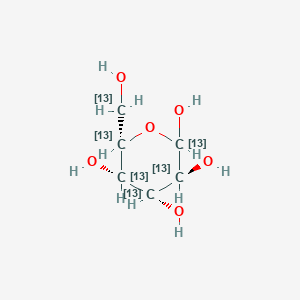
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
